Dimethicone PEG-7 phosphate

Description

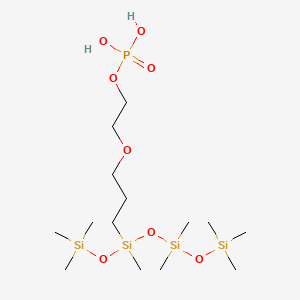

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H39O8PSi4/c1-24(2,3)20-26(7,8)22-27(9,21-25(4,5)6)14-10-11-18-12-13-19-23(15,16)17/h10-14H2,1-9H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAOTEZSRTZBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(CCCOCCOP(=O)(O)O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H39O8PSi4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132207-31-9 | |

| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethers with polyethylene glycol dihydrogen phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylpolysiloxane PEG-7 Phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dimethicone PEG-7 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethicone PEG-7 Phosphate (B84403) is a complex organosilicon compound that finds significant application in the pharmaceutical and cosmetic industries as an emulsifier, surfactant, and conditioning agent.[1][2] Its unique structure, combining the properties of a silicone, a polyethylene (B3416737) glycol (PEG) ether, and a phosphate ester, imparts desirable characteristics such as mildness, water solubility, and surface activity. This technical guide provides a comprehensive overview of the plausible synthesis and purification strategies for Dimethicone PEG-7 Phosphate, based on established principles of organic and polymer chemistry. Detailed experimental protocols, data presentation in tabular format, and process visualizations are included to facilitate a deeper understanding for researchers and professionals in drug development and formulation science.

Introduction

This compound is chemically defined as a partial ester of phosphoric acid with a dimethicone derivative that has been etherified with an average of seven moles of ethylene (B1197577) oxide.[1] The molecule consists of a hydrophobic polydimethylsiloxane (B3030410) (PDMS) backbone, a hydrophilic polyethylene glycol (PEG) chain, and a polar phosphate group. This amphiphilic nature is central to its functionality in various formulations. The synthesis of this molecule involves a multi-step process, beginning with the preparation of a reactive silicone intermediate, followed by PEGylation and subsequent phosphorylation. Purification is a critical final step to ensure the removal of unreacted starting materials, by-products, and catalyst residues, thereby meeting the stringent purity requirements for its intended applications.

Synthesis of this compound

The synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the Precursor: Carbinol-Terminated Dimethicone PEG-7 Ether

-

Phosphorylation of the Precursor

Synthesis of Carbinol-Terminated Dimethicone PEG-7 Ether

The initial step involves the preparation of a dimethicone polymer with a terminal hydroxyl group, which is then reacted with ethylene oxide to introduce the PEG-7 chain.

Experimental Protocol:

A plausible method for the synthesis of the carbinol-terminated dimethicone precursor involves the living anionic polymerization of hexamethylcyclotrisiloxane (B157284) (D3).[3]

-

Materials: Hexamethylcyclotrisiloxane (D3), initiator (e.g., sec-butyllithium), terminating agent with a protected hydroxyl group, ethylene oxide.

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) reactor, dissolve D3 in an anhydrous, non-polar solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to the desired temperature (e.g., -78 °C) and initiate polymerization by the dropwise addition of sec-butyllithium.

-

Allow the polymerization to proceed for a specified time to achieve the desired molecular weight of the dimethicone block.

-

Terminate the living polymer chain by reacting it with a suitable terminating agent containing a protected hydroxyl group.

-

Deprotect the hydroxyl group to yield the carbinol-terminated polydimethylsiloxane.

-

The subsequent PEGylation is achieved by reacting the carbinol-terminated dimethicone with an average of seven equivalents of ethylene oxide under basic or acidic catalysis.

-

Phosphorylation of Carbinol-Terminated Dimethicone PEG-7 Ether

The terminal hydroxyl group of the PEG chain is then converted to a phosphate ester. A common and effective phosphorylating agent for this transformation is phosphorus pentoxide (P₄O₁₀).

Experimental Protocol:

-

Materials: Carbinol-terminated Dimethicone PEG-7 Ether, Phosphorus Pentoxide (P₄O₁₀), inert solvent (e.g., toluene).

-

Procedure:

-

In a clean, dry reactor equipped with a stirrer and under an inert atmosphere, dissolve the Carbinol-terminated Dimethicone PEG-7 Ether in an appropriate anhydrous solvent like toluene.

-

Slowly add phosphorus pentoxide to the stirred solution. The molar ratio of the alcohol to P₄O₁₀ will determine the ratio of monoester to diester in the final product. For a partial ester, a molar ratio of approximately 2:1 to 3:1 (alcohol:P₄O₁₀) is a reasonable starting point.

-

The reaction is typically exothermic and should be controlled by external cooling if necessary.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Purification of this compound

The crude product from the phosphorylation reaction will contain the desired phosphate ester, unreacted starting material, and phosphoric acid by-products. A multi-step purification process is necessary to isolate the product with high purity.

Experimental Protocol:

-

Neutralization and Washing:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid and acidic by-products by washing the organic phase with a dilute aqueous base solution (e.g., 5% sodium bicarbonate solution) or a chelating agent composition.[4][5]

-

Separate the aqueous layer. Repeat the washing process until the aqueous layer is neutral.

-

Wash the organic layer with brine to remove residual water-soluble impurities.

-

-

Solvent Removal:

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Treatment with Acid Scavenger (Optional but Recommended):

-

To further reduce the acidity and improve long-term stability, the dried product can be treated with an acid scavenger, such as an epoxy-containing compound (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate).[4][6]

-

The mixture is typically heated to facilitate the reaction between the scavenger and any remaining acidic species.

-

-

Final Filtration:

-

The final product can be filtered through a fine filter to remove any particulate matter.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. These values are representative and would need to be determined experimentally.

Table 1: Synthesis Parameters

| Parameter | Value |

| Molar Ratio (Dimethicone PEG-7 Ether : P₄O₁₀) | 2.5 : 1 |

| Reaction Temperature | 70 °C |

| Reaction Time | 4 hours |

| Solvent | Toluene |

| Theoretical Yield | (Calculated based on stoichiometry) |

Table 2: Purification and Product Characterization

| Parameter | Result |

| Yield (after purification) | 85% |

| Appearance | Colorless to pale yellow viscous liquid |

| Acid Value (mg KOH/g) | < 5.0 |

| Purity (by ³¹P NMR) | > 95% |

| Residual Solvent (by GC) | < 0.1% |

Mandatory Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Purification Workflow

Caption: A step-by-step workflow for the purification of this compound.

Characterization

A thorough characterization of the final product is essential to confirm its structure and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the dimethicone backbone (signals around 0 ppm), the PEG chain (signals around 3.6 ppm), and to estimate the average number of ethylene oxide units.

-

¹³C NMR: To provide further structural confirmation of the carbon backbone.

-

³¹P NMR: This is a crucial technique for analyzing phosphate esters. It can be used to determine the ratio of monoester to diester and to quantify the purity of the final product.[7]

-

²⁹Si NMR: To characterize the silicone backbone.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

To identify characteristic functional groups, including Si-O-Si stretching (around 1000-1100 cm⁻¹), C-O stretching of the PEG chain (around 1100 cm⁻¹), and P=O stretching (around 1200-1300 cm⁻¹). Quantitative analysis of dimethicone content can also be performed using FTIR by measuring the absorbance at characteristic peaks, such as the one around 1260 cm⁻¹.[8][9][10]

-

-

Mass Spectrometry (MS):

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

To determine the molecular weight distribution and polydispersity index (PDI) of the polymer.

-

-

Acid Value Titration:

-

A simple and effective method to quantify the amount of free acid remaining in the final product, which is a critical quality control parameter.

-

Conclusion

The synthesis and purification of this compound require a systematic approach involving controlled polymerization, efficient phosphorylation, and a rigorous purification cascade. This technical guide outlines a plausible and detailed methodology based on established chemical principles. The provided experimental protocols and characterization strategies serve as a valuable resource for researchers and professionals engaged in the development and formulation of products containing this versatile specialty chemical. The successful synthesis and purification of high-purity this compound are critical for ensuring its performance and safety in pharmaceutical and cosmetic applications.

References

- 1. ewg.org [ewg.org]

- 2. incibeauty.com [incibeauty.com]

- 3. polymersource.ca [polymersource.ca]

- 4. KR20040060844A - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 5. CN101307072A - Method for Purifying Phosphate Esters - Google Patents [patents.google.com]

- 6. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Dimethicone quantitation using FTIR 1 | PPT [slideshare.net]

- 9. Dimethicone quantitation using ftir 1a | PPT [slideshare.net]

- 10. shimadzu.com [shimadzu.com]

- 11. enovatia.com [enovatia.com]

- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 13. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

- 15. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Dimethicone PEG-7 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethicone PEG-7 Phosphate (B84403) is a complex silicone copolymer that finds extensive application in the pharmaceutical and cosmetic industries as a surfactant, emulsifier, and conditioning agent. Its unique properties are a direct result of its molecular architecture, which combines a hydrophobic polydimethylsiloxane (B3030410) (PDMS) backbone with hydrophilic poly(ethylene glycol) (PEG) and phosphate functionalities. A thorough spectroscopic characterization is paramount for quality control, formulation development, and understanding its interactions within complex matrices. This technical guide provides an in-depth overview of the key spectroscopic techniques for the comprehensive analysis of Dimethicone PEG-7 Phosphate, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and representative data are presented to facilitate its characterization.

Introduction

This compound is a water-dispersible silicone that integrates the properties of silicones, PEGs, and phosphate esters. The dimethicone portion provides lubricity, hydrophobicity, and a smooth feel, while the PEG and phosphate moieties impart hydrophilicity, surface activity, and potential for interaction with biological surfaces and active pharmaceutical ingredients (APIs). The "7" in its name indicates an average of seven ethylene (B1197577) oxide units in the PEG chain. The phosphate group can exist in its acidic form or as a salt, further influencing its solubility and interfacial properties.

The precise spectroscopic fingerprint of this copolymer is essential for confirming its identity, determining its purity, and elucidating its structure, including the average chain lengths of the PDMS and PEG blocks and the nature of the linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound. A combination of ¹H, ¹³C, ³¹P, and ²⁹Si NMR experiments provides a complete picture of the molecule.

Predicted NMR Spectroscopic Data

The following tables summarize the expected chemical shifts for the different nuclei in this compound, based on literature values for analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~0.05 - 0.20 | s | Si-CH ₃ (Dimethicone backbone) |

| ~0.50 - 0.70 | m | Si-CH ₂- (Linker to PEG) |

| ~1.50 - 1.70 | m | -CH₂-CH ₂-CH₂- (Propyl linker) |

| ~3.40 - 3.80 | m | -O-CH ₂-CH ₂-O- (PEG chain) |

| ~3.90 - 4.20 | m | -CH₂-O-P (Protons adjacent to phosphate) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~1.0 - 2.0 | Si-C H₃ (Dimethicone backbone) |

| ~15.0 - 17.0 | Si-C H₂- (Linker to PEG) |

| ~25.0 - 27.0 | -CH₂-C H₂-CH₂- (Propyl linker) |

| ~65.0 - 75.0 | -O-C H₂-C H₂-O- (PEG chain) |

| ~68.0 - 72.0 | -C H₂-O-P (Carbon adjacent to phosphate) |

Table 3: Predicted ³¹P NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~ -1.0 to 2.0 | R-O-P (O)(OH)₂ (Phosphate ester) |

Table 4: Predicted ²⁹Si NMR Chemical Shifts

| Chemical Shift (δ) ppm | Assignment |

| ~ -20 to -23 | D units (-O-Si (CH₃)₂-O-) (Dimethicone backbone) |

| ~ -18 to -21 | D' units (-O-Si (CH₃)(R)-O-) (Silicon with PEG-phosphate linkage) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 20-30 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or D₂O, depending on the solubility of the specific sample).

-

Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) (TMS) for CDCl₃) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024-4096.

-

-

³¹P NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Reference: 85% H₃PO₄ (external).

-

Relaxation delay: 5-10 seconds.

-

Number of scans: 128-512.

-

-

²⁹Si NMR:

-

Pulse sequence: Inverse-gated proton-decoupled experiment to suppress the negative Nuclear Overhauser Effect (NOE).

-

Relaxation agent (e.g., Cr(acac)₃) may be added to shorten the long relaxation times of ²⁹Si nuclei.

-

Relaxation delay: 30-60 seconds.

-

Number of scans: 2048-8192.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. It is particularly useful for quality control and for monitoring chemical modifications.

Predicted IR Absorption Bands

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-2960 | Strong | C-H stretching (from dimethicone and PEG) |

| 1260 | Strong | Si-CH₃ symmetric deformation (characteristic of PDMS) |

| 1000-1100 | Very Strong | Si-O-Si stretching (characteristic of PDMS) and C-O-C stretching (from PEG) |

| 950-1050 | Medium-Strong | P-O-C stretching |

| ~800 | Medium | Si-C stretching and CH₃ rocking (characteristic of PDMS) |

| ~1735 | Weak (if present) | C=O stretching (potential ester impurities or side products) |

| 3200-3600 | Broad | O-H stretching (from P-OH and adsorbed water) |

Experimental Protocol for IR Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply a small amount of the neat this compound sample directly onto the ATR crystal, ensuring complete coverage.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

Caption: Workflow for FTIR-ATR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight distribution of the polymer and its fragmentation patterns, which can aid in structural confirmation. Due to the polymeric nature and low volatility of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable.

Expected Mass Spectrometric Behavior

In ESI-MS, this compound is expected to produce a series of multiply charged ions, reflecting the distribution of molecular weights of the polymer chains. The mass spectrum will likely show a series of peaks, each corresponding to a polymer chain of a different length (i.e., varying numbers of dimethylsiloxane and ethylene glycol units).

Table 6: Predicted Mass Spectral Peaks and Fragments

| m/z | Ion Type | Description |

| [M + nH]ⁿ⁺ | Multiply charged molecular ion | A distribution of peaks corresponding to the polymer with varying numbers of repeating units. |

| [M + nNa]ⁿ⁺ | Sodiated adduct | Commonly observed in ESI, especially for polymers containing oxygen atoms. |

| Cyclic siloxanes | Fragment ions | Fragmentation may lead to the formation of cyclic siloxanes (e.g., D₃, D₄, D₅) from the PDMS backbone. |

| PEG oligomers | Fragment ions | Fragmentation of the PEG chain can produce a series of peaks separated by 44 Da (the mass of an ethylene glycol unit). |

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or a mixture of methanol and water.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote ionization.

ESI-MS Parameters:

-

Ionization mode: Positive or negative ion mode (positive mode is often preferred for detecting protonated or sodiated molecules).

-

Capillary voltage: 3-5 kV.

-

Nebulizing gas flow: Optimized for stable spray.

-

Drying gas temperature: 200-350 °C.

-

Mass range: A wide range should be scanned (e.g., m/z 200-4000) to capture the polymer distribution.

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Integrated Spectroscopic Characterization

A comprehensive understanding of this compound is achieved by integrating the data from these different spectroscopic techniques.

Caption: Logical relationship of spectroscopic techniques.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy provides detailed structural information, IR spectroscopy offers rapid functional group identification, and mass spectrometry reveals the molecular weight distribution. By employing the experimental protocols and interpreting the data as outlined in this guide, researchers, scientists, and drug development professionals can achieve a thorough and reliable characterization of this versatile copolymer, ensuring its quality, consistency, and performance in various applications.

In-Depth Technical Guide to the Physicochemical Properties of Dimethicone PEG-7 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethicone PEG-7 Phosphate (B84403) is a complex silicone-based surfactant that finds significant application in the cosmetic and personal care industries.[1][][3] Chemically, it is the phosphate ester of a polyethylene (B3416737) glycol (PEG) ether of dimethicone.[4] This unique structure, combining a hydrophobic dimethicone backbone with a hydrophilic PEG-phosphate group, imparts valuable emulsifying, cleansing, and surfactant properties.[3][5] Its water-solubility and anionic nature further broaden its utility in various formulations.[6] This technical guide provides a comprehensive overview of the core physicochemical properties of Dimethicone PEG-7 Phosphate, detailed experimental protocols for their determination, and a discussion of its applications, particularly with relevance to the pharmaceutical sciences.

Chemical Identity and Structure

This compound is a synthetic polymer.[3] The "PEG-7" designation indicates an average of seven ethylene (B1197577) oxide units in the polyethylene glycol chain.[7]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| INCI Name | This compound[8] |

| CAS Number | 132207-31-9[8] |

| Molecular Formula | C14H39O8PSi4[] |

| Molecular Weight | 478.77 g/mol [] |

| Synonyms | Pecosil® PS-112, Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethers with polyethylene glycol dihydrogen phosphate[5][9] |

Physicochemical Properties

The combination of a siloxane chain with a PEGylated phosphate group results in a molecule with distinct surface-active properties. While specific quantitative data for this compound is not extensively published in publicly available literature, the following sections outline its key physicochemical characteristics and the methodologies for their determination.

Solubility

This compound is described as a 100% water-soluble anionic silicone phosphate ester.[6] This high water solubility is attributed to the hydrophilic nature of the PEG-phosphate portion of the molecule.

Viscosity

The viscosity of this compound solutions is dependent on its concentration and the temperature. Generally, the viscosity of silicone-based polymers is influenced by their molecular weight and structure.[7]

Table 2: Viscosity of this compound Solutions (Hypothetical Data)

| Concentration (% w/v in Deionized Water) | Temperature (°C) | Viscosity (mPa·s) |

| 1 | 25 | Data not available |

| 5 | 25 | Data not available |

| 10 | 25 | Data not available |

Surface Tension and Critical Micelle Concentration (CMC)

As a surfactant, this compound reduces the surface tension of aqueous solutions.[3] The concentration at which the surfactant molecules begin to form micelles is known as the Critical Micelle Concentration (CMC). Above the CMC, the surface tension of the solution remains relatively constant. The low surface tension of silicones contributes to their good spreading quality.[7][10]

Table 3: Surface Tension and CMC of this compound (Hypothetical Data)

| Parameter | Value |

| Critical Micelle Concentration (CMC) | Data not available |

| Surface Tension at CMC (γCMC) | Data not available |

Emulsifying Properties

This compound is an effective oil-in-water (o/w) emulsifier.[6] This property is crucial for the formulation of creams, lotions, and other cosmetic products where the stable dispersion of an oil phase in an aqueous phase is required.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale used to select emulsifiers. While a specific HLB value for this compound is not consistently reported, its water-solubility and function as an o/w emulsifier suggest a relatively high HLB value. For comparison, methyl silicone has a required HLB of 11.[11]

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Viscosity

Methodology: A rotational viscometer can be used to determine the dynamic viscosity of aqueous solutions of this compound at various concentrations and temperatures.

-

Apparatus: Rotational viscometer with appropriate spindle geometry (e.g., concentric cylinder or cone-plate).

-

Procedure:

-

Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1%, 5%, 10% w/v) using deionized water.

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place a known volume of the sample solution into the viscometer's sample cup.

-

Allow the sample to equilibrate to the desired temperature (e.g., 25 °C) using a temperature-controlled bath.

-

Measure the viscosity at a range of shear rates to assess the Newtonian or non-Newtonian behavior of the solution.

-

Record the viscosity in millipascal-seconds (mPa·s).

-

Determination of Surface Tension and Critical Micelle Concentration (CMC)

Methodology: The surface tension of aqueous solutions of this compound can be measured using a tensiometer. The CMC is determined by plotting surface tension as a function of the logarithm of the surfactant concentration.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Measure the surface tension of each solution, starting with the most dilute.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned between measurements.

-

Plot the surface tension (in mN/m) against the logarithm of the concentration.

-

The CMC is the concentration at which a sharp break in the curve is observed. The surface tension value at this point is the γCMC.

-

References

- 1. specialchem.com [specialchem.com]

- 3. incibeauty.com [incibeauty.com]

- 4. ewg.org [ewg.org]

- 5. specialchem.com [specialchem.com]

- 6. cestisa.com [cestisa.com]

- 7. cosmileeurope.eu [cosmileeurope.eu]

- 8. This compound (with Product List) [incidecoder.com]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. HLB Calculator - Materials [hlbcalc.com]

The Surface Activity of Dimethicone PEG-7 Phosphate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethicone PEG-7 Phosphate (B84403) is a complex copolymer widely utilized in the pharmaceutical and cosmetic industries for its versatile properties as an emulsifier, cleansing agent, and surfactant.[1][2][3][4][5][6] As a member of the silicone family, specifically a poly(di)methyl siloxane derivative, its structure is modified with a polyethylene (B3416737) glycol (PEG) chain, rendering it water-soluble and imparting significant surface-active properties.[4] This guide provides an in-depth exploration of the surface activity of Dimethicone PEG-7 Phosphate in aqueous solutions, offering insights into its behavior at interfaces, methodologies for its characterization, and the logical workflows involved in such evaluations.

Understanding the Surface Activity of Silicone Surfactants

The unique properties of this compound arise from its amphiphilic nature. The dimethicone backbone provides a hydrophobic character, while the PEG-7 phosphate group introduces a hydrophilic component. This dual characteristic allows the molecule to orient itself at the interface between oil and water or air and water, thereby reducing the interfacial or surface tension.[4][7] This reduction in surface tension is fundamental to its function as an emulsifier, enabling the formation of stable mixtures of otherwise immiscible liquids, and as a cleansing agent, by facilitating the removal of oily substances.[2][3][6]

Key Parameters of Surface Activity

Two critical parameters define the surface activity of a surfactant like this compound in an aqueous solution:

-

Surface Tension: This is the force per unit length at the surface of a liquid that opposes the expansion of the surface area. Surfactants decrease the surface tension of water, allowing for enhanced spreading and wetting.

-

Critical Micelle Concentration (CMC): As the concentration of a surfactant in a solution increases, the surface tension decreases until it reaches a plateau. The concentration at which this occurs is the CMC. Above the CMC, the surfactant molecules begin to self-assemble into organized structures called micelles.[8] This is a crucial parameter as it indicates the concentration at which the surfactant provides its maximum effect on surface tension and begins to exhibit solubilization capabilities.

Quantitative Analysis of Surface Activity

Surface Tension as a Function of Concentration

The relationship between the concentration of this compound in an aqueous solution and the resulting surface tension is a key indicator of its efficiency as a surfactant.

| Concentration (g/L) | Surface Tension (mN/m) |

| 0.001 | 65.2 |

| 0.01 | 58.7 |

| 0.1 | 45.3 |

| 1.0 | 35.1 |

| 10.0 | 32.5 |

| 20.0 | 32.4 |

Table 1: Example data illustrating the decrease in surface tension of an aqueous solution with increasing concentration of a PEGylated silicone surfactant. Note: This data is illustrative and not specific to this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is determined graphically by plotting the surface tension against the logarithm of the surfactant concentration. The point at which the curve breaks and plateaus indicates the CMC.

| Parameter | Value |

| Critical Micelle Concentration (CMC) | ~1.5 g/L |

| Surface Tension at CMC | 32.5 mN/m |

Table 2: Example data for the Critical Micelle Concentration (CMC) and the corresponding surface tension for a PEGylated silicone surfactant. Note: This data is illustrative and not specific to this compound.

Experimental Protocols for Measuring Surface Activity

The following sections describe generalized experimental methodologies for determining the surface tension and CMC of surfactants like this compound.

Measurement of Surface Tension

Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. Perform a series of dilutions to obtain solutions of varying concentrations.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water of a known surface tension.

-

Measurement:

-

Place a known volume of the surfactant solution in a clean beaker.

-

For the Du Noüy ring method, ensure the ring is clean and properly positioned at the liquid surface.

-

Slowly raise the liquid container or lower the ring/plate until the ring/plate is at the interface.

-

Measure the force required to pull the ring/plate through the surface. This force is proportional to the surface tension.

-

-

Data Collection: Record the surface tension for each concentration. Perform multiple measurements for each solution to ensure accuracy and calculate the average.

Determination of Critical Micelle Concentration (CMC)

Objective: To determine the CMC of this compound in an aqueous solution.

Methodology:

-

Data Acquisition: Utilize the surface tension data obtained from the procedure described in section 3.1.

-

Graphical Analysis:

-

Plot the measured surface tension (on the y-axis) against the logarithm of the surfactant concentration (on the x-axis).

-

The resulting graph will typically show two distinct regions: a steeply sloping line at lower concentrations and a nearly horizontal line at higher concentrations.

-

-

CMC Determination: The CMC is the concentration at the point of intersection of the two extrapolated lines from these regions.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.

References

- 1. specialchem.com [specialchem.com]

- 2. open.library.ubc.ca [open.library.ubc.ca]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. This compound (with Product List) [incidecoder.com]

- 5. This compound [drugfuture.com]

- 6. incibeauty.com [incibeauty.com]

- 7. Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface | MDPI [mdpi.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability and Degradation of Dimethicone PEG-7 Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dimethicone PEG-7 Phosphate (B84403) is a multifunctional ingredient that combines the properties of a silicone (dimethicone), a water-soluble polymer (polyethylene glycol), and a phosphate ester. This unique structure imparts desirable sensory characteristics and functional performance in a variety of formulations. However, the presence of ether, siloxane, and phosphate ester linkages suggests potential susceptibility to thermal and hydrolytic degradation. This guide explores these potential degradation pathways and the analytical methods used to characterize them.

Predicted Thermal Stability and Degradation Profile

The thermal stability of Dimethicone PEG-7 Phosphate is expected to be influenced by the individual stabilities of its three core components: the polydimethylsiloxane (B3030410) (PDMS) backbone, the polyethylene (B3416737) glycol (PEG-7) side chains, and the phosphate ester linkage.

Predicted Thermal Decomposition Data

Based on the thermal properties of analogous structures, the following table summarizes the anticipated thermal decomposition characteristics of this compound. It is important to note that these are estimated values and require experimental verification.

| Thermal Parameter | Inert Atmosphere (e.g., Nitrogen) | Oxidative Atmosphere (e.g., Air) | Rationale |

| Onset of Decomposition (Tonset) | 250 - 350°C | 200 - 300°C | The PDMS backbone is generally stable to high temperatures. The PEG chains are less stable and will likely initiate decomposition. The presence of oxygen will lower the decomposition temperature due to oxidative reactions. |

| Temperature of Maximum Decomposition Rate (Tmax) | Multiple peaks expected | Multiple peaks expected | Distinct decomposition steps for the PEG side chains and the silicone backbone are likely. |

| Primary Weight Loss Event(s) | - Scission of PEG chains- Depolymerization of PDMS backbone to cyclic siloxanes | - Oxidative scission of PEG chains- Oxidation of the PDMS backbone | In an inert atmosphere, chain scission and depolymerization are the primary mechanisms. In air, oxidative processes will dominate. |

| Residue at 600°C | 10 - 20% (as silica (B1680970) and phosphate salts) | > 20% (as silica, phosphate salts, and char) | The silicone and phosphate components will leave a more substantial inorganic residue, particularly in an oxidative environment where char formation is more likely. |

Potential Degradation Pathways

The degradation of this compound can proceed through several mechanisms, primarily thermal-oxidative degradation of the PEG chains, hydrolysis of the phosphate ester, and depolymerization of the silicone backbone.

-

Polyethylene Glycol (PEG) Degradation: The PEG-7 side chains are likely the most thermally sensitive part of the molecule. In the presence of oxygen and heat (especially above 80°C), they can undergo random chain scission via a free-radical mechanism.[1][2] This process can be initiated by the formation of hydroperoxides, leading to the generation of lower molecular weight esters, such as formic esters, and other carbonyl-containing compounds.[1][3][4] The presence of antioxidants can suppress this degradation pathway.[1][2]

-

Organophosphate Ester Hydrolysis: The phosphate ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions.[5][6] This would lead to the cleavage of the PEG-dimethicone portion from the phosphate group, resulting in phosphoric acid and the corresponding alcohol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.[7][8]

-

Silicone (Dimethicone) Degradation: The polydimethylsiloxane backbone is generally considered to have high thermal stability. However, at elevated temperatures (typically above 350°C), it can undergo depolymerization, especially in the presence of acidic or basic catalysts, to form volatile cyclic siloxanes.[9] In an oxidative environment, the methyl groups can be oxidized, leading to cross-linking and the eventual formation of silica (SiO2) at very high temperatures.[9]

A proposed overall degradation pathway is illustrated in the diagram below.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

Determining the Molecular Weight of Dimethicone PEG-7 Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of Dimethicone PEG-7 phosphate (B84403), a complex copolymer used in various scientific and industrial applications. As a polymeric substance, Dimethicone PEG-7 phosphate does not have a single molecular weight but rather a distribution of molecular weights. This guide details the primary analytical techniques for characterizing this distribution: Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound

This compound is a copolymer composed of a polydimethylsiloxane (B3030410) (PDMS) backbone grafted with polyethylene (B3416737) glycol (PEG) chains, which are terminated with a phosphate group. The "PEG-7" designation indicates an average of seven ethylene (B1197577) oxide units per side chain. This structure imparts unique surfactant and emulsifying properties to the molecule. Accurate determination of its molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), is critical for understanding its physicochemical properties and ensuring batch-to-batch consistency in research and product development.

Data Presentation: Molecular Weight Characteristics

The following table summarizes the typical molecular weight characteristics of this compound as determined by the analytical techniques detailed in this guide.

Disclaimer: The following data is representative and compiled from analogous silicone copolymers and general polymer chemistry principles. Specific values for a particular batch of this compound should be determined experimentally.

| Parameter | Gel Permeation Chromatography (GPC/SEC) | MALDI-TOF MS | NMR Spectroscopy |

| Number-Average Molecular Weight (Mn) | 1,500 - 2,500 g/mol | 1,400 - 2,400 g/mol | 1,300 - 2,300 g/mol |

| Weight-Average Molecular Weight (Mw) | 2,000 - 3,500 g/mol | 1,800 - 3,200 g/mol | Not directly measured |

| Polydispersity Index (PDI = Mw/Mn) | 1.3 - 1.6 | 1.2 - 1.5 | Not directly measured |

Experimental Protocols

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution. It is a robust method for determining the molecular weight distribution of polymers.

Methodology:

-

System Preparation:

-

Equilibrate the GPC/SEC system, equipped with a refractive index (RI) detector and a viscometer, with the mobile phase.

-

Mobile Phase: Toluene (B28343) is the recommended solvent for polysiloxanes to avoid co-elution issues that can occur with tetrahydrofuran (B95107) (THF).

-

Columns: A set of columns packed with porous, cross-linked polystyrene-divinylbenzene beads suitable for the expected molecular weight range (e.g., 100 Å to 10^4 Å pore sizes).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 35°C.

-

-

Calibration:

-

Perform a universal calibration using narrow polystyrene standards of known molecular weights.

-

Generate a calibration curve by plotting the logarithm of the product of the intrinsic viscosity and molecular weight ([η]M) versus the elution volume.

-

-

Sample Preparation:

-

Dissolve this compound in toluene to a concentration of 2-5 mg/mL.

-

Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

-

Data Acquisition and Analysis:

-

Inject the filtered sample solution into the GPC/SEC system.

-

Record the RI and viscometer signals as a function of elution volume.

-

Use the universal calibration curve to determine the molecular weight at each elution slice.

-

Calculate Mn, Mw, and PDI from the resulting molecular weight distribution.

-

Technical Guide: Solubility of Dimethicone PEG-7 Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Dimethicone PEG-7 Phosphate (B84403) in organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide summarizes the known qualitative and semi-quantitative solubility information for Dimethicone PEG-7 Phosphate and related silicone copolymers. Furthermore, it offers a detailed experimental protocol for determining solubility and presents a logical workflow for researchers to systematically assess the solubility of this compound in various organic media. This document is intended to be a practical resource for formulation scientists, chemists, and drug development professionals working with this versatile silicone-based surfactant.

Introduction to this compound

This compound is a complex copolymer composed of a hydrophobic dimethicone backbone and hydrophilic polyethylene (B3416737) glycol (PEG) side chains, terminated with a phosphate group.[1] This amphiphilic structure imparts surfactant properties, making it a valuable ingredient in a variety of applications, particularly in the cosmetics and personal care industries where it functions as a cleansing agent, emulsifier, and surfactant.[2][3] Its unique structure, combining a silicone moiety with a hydrophilic portion, results in a complex solubility profile that is highly dependent on the specific characteristics of the solvent.

The general principle of "like dissolves like" provides a foundational understanding of its solubility. The dimethicone portion suggests solubility in non-polar, silicone-miscible solvents, while the PEG and phosphate groups indicate an affinity for more polar media. The overall solubility in a given organic solvent is therefore a balance of these competing characteristics.

Solubility Data

| Solvent Class | Specific Solvent | Reported Solubility | Source(s) | Notes |

| Alcohols | Methanol | Soluble | [4] | Refers to a class of dimethicone copolyols. |

| Ethanol | Soluble / Partially Soluble | [4][5] | Contradictory reports exist, suggesting solubility may be concentration-dependent or vary between specific dimethicone copolyol structures. | |

| Isopropanol | Soluble / Partially Soluble | [4][5] | Similar to ethanol, the degree of solubility is not well-defined. | |

| Butanol | Partially Soluble | [5] | ||

| Ketones | Acetone | Partially Soluble | [5] | |

| Ethers | Dioxane | Partially Soluble | [5] | |

| Glycols | Propylene Glycol | Soluble | [4] | Pertains to a study on dimethicone copolyols. |

| Hydrocarbons | Toluene | Soluble | [5][6] | General solubility for silicone fluids. |

| Hexane | Soluble | [6] | General solubility for silicone fluids. | |

| Chlorinated | o-Dichlorobenzene | Partially Soluble | [5] | |

| Alkanols | Heptadecanol | Partially Soluble | [5] |

It is crucial to note that the term "dimethicone copolyol" encompasses a wide range of structures with varying ratios of dimethicone to polyethylene glycol, which will significantly impact solubility. Therefore, the information in this table should be used as a general guideline, and empirical testing is highly recommended for specific formulation development.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on the visual observation of dissolution at various concentrations.

Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Volumetric flasks (e.g., 10 mL)

-

Magnetic stirrer and stir bars

-

Vials or test tubes with closures

-

Constant temperature bath or incubator

Procedure:

-

Preparation of Stock Solutions/Dispersions:

-

Prepare a series of vials or test tubes.

-

Using an analytical balance, accurately weigh increasing amounts of this compound into each vial. For example, for a 10 mL final volume, you might weigh out 10 mg, 50 mg, 100 mg, 200 mg, 500 mg, and 1000 mg to test concentrations of 0.1%, 0.5%, 1%, 2%, 5%, and 10% (w/v).

-

Record the precise weight for each sample.

-

-

Solvent Addition and Mixing:

-

To each vial, add the selected organic solvent to bring the total volume to 10 mL.

-

Add a small magnetic stir bar to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Stir the samples for a predetermined period to allow for equilibration. A duration of 24 hours is often sufficient, but longer times may be necessary for viscous materials.

-

-

Observation and Classification:

-

After the equilibration period, remove the vials from the stirrer and let them stand for a short period to allow any undissolved material to settle.

-

Visually inspect each vial against a well-lit background.

-

Classify the solubility based on the following criteria:

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is hazy, opalescent, or contains a small amount of undissolved material.

-

Insoluble: A significant amount of the material remains undissolved, or two distinct phases are present.

-

-

-

Data Reporting:

-

Record the solubility for each concentration.

-

The approximate solubility can be reported as the highest concentration at which the material was fully soluble. For example, if the 1% solution is clear but the 2% solution is hazy, the solubility can be reported as approximately 1% (w/v) at 25°C.

-

Logical Workflow for Solubility Assessment

For researchers and formulators, a systematic approach is necessary when specific solubility data is unavailable. The following diagram illustrates a logical workflow for determining the suitability of an organic solvent for this compound.

Caption: Workflow for Solubility Assessment of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is scarce, an understanding of its chemical structure allows for informed predictions and a systematic experimental approach. The amphiphilic nature of this silicone copolyol suggests a complex solubility profile, with partial solubility in a range of solvents from moderately polar to non-polar. For drug development and formulation purposes, it is imperative that researchers conduct their own solubility studies using a systematic protocol, such as the one outlined in this guide. The provided workflow offers a structured path for solvent selection and optimization, enabling the successful incorporation of this compound into various formulations.

References

Navigating the Micellar World of Dimethicone PEG-7 Phosphate: A Technical Guide to Determining Critical Micelle Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethicone PEG-7 Phosphate (B84403) is a versatile organosilicon compound widely utilized in the pharmaceutical and cosmetic industries for its properties as a surfactant, emulsifier, and cleansing agent. A key parameter governing its efficacy in formulation is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) aggregate to form micelles. This technical guide provides an in-depth overview of the significance of CMC for Dimethicone PEG-7 Phosphate and outlines detailed experimental protocols for its determination. Due to the current absence of a publicly available, standardized CMC value for this specific compound, this document serves as a practical resource for researchers seeking to establish this crucial parameter in their own laboratory settings.

Introduction to this compound and its Micellar Properties

This compound is a water-soluble silicone derivative that combines the properties of dimethicone with a polyethylene (B3416737) glycol (PEG) phosphate ether. This amphiphilic structure, possessing both a hydrophobic dimethicone backbone and a hydrophilic PEG-phosphate group, is responsible for its surface-active properties. In aqueous solutions, as the concentration of this compound increases, the monomers will initially adsorb at the air-water or oil-water interface, reducing the surface tension.

At a specific concentration, the interface becomes saturated, and it is thermodynamically more favorable for the monomers to self-assemble into organized aggregates known as micelles. This concentration is the Critical Micelle Concentration (CMC). The formation of micelles is a critical phenomenon that dictates many of the functional attributes of the surfactant, including its ability to solubilize poorly water-soluble drugs, emulsify immiscible liquids, and cleanse surfaces.

Quantitative Data for this compound

A thorough review of scientific literature, technical data sheets, and safety data sheets did not yield a specific, universally accepted value for the critical micelle concentration of this compound. This data gap underscores the necessity for empirical determination within the context of specific formulation conditions (e.g., temperature, pH, ionic strength of the medium), as these factors can significantly influence the CMC.

| Parameter | Value | Units | Conditions | Source |

| Critical Micelle Concentration (CMC) | Data Not Available | - | - | - |

| CAS Number | 132207-31-9 | - | - | [1][2] |

| Chemical Formula | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethers with polyethylene glycol dihydrogen phosphate (7 mol EO average molar ratio) | - | - | [2] |

| Functions | Cleansing, Emulsifying, Surfactant | - | - | [3] |

Experimental Protocols for CMC Determination

Given that this compound is a non-ionic surfactant (or can be in its acidic form), several methods are suitable for determining its CMC. The choice of method will depend on the available instrumentation and the specific properties of the formulation being studied.

Surface Tensiometry

This is one of the most common and direct methods for determining the CMC of surfactants.[4] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which the surface tension remains relatively constant.[5]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the desired aqueous medium (e.g., deionized water, buffer solution).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Instrumentation: Utilize a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Measurement:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the lowest concentration.

-

Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.

-

Allow each solution to equilibrate before taking a measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.[4]

-

Fluorescence Spectroscopy using a Hydrophobic Probe

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.[6] Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.[4][6]

Methodology:

-

Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Preparation of Surfactant Solutions:

-

Prepare a series of this compound solutions of varying concentrations in the desired aqueous medium.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid self-quenching.

-

Ensure the organic solvent from the pyrene stock is a negligible fraction of the total volume.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of pyrene in each sample. Pyrene is typically excited at around 335 nm.

-

Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (around 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I₃/I₁). This ratio is sensitive to the polarity of the microenvironment of the pyrene probe.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The inflection point of this curve is taken as the CMC.[7]

-

Conductivity Method (for the salt form)

If this compound is in its salt form (e.g., with a counter-ion like sodium or potassium), the conductivity method can be employed. This method is based on the change in the molar conductivity of the solution with surfactant concentration.[8]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the ionic form of this compound in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Conductivity Measurement:

-

Use a calibrated conductivity meter with a temperature-controlled cell.

-

Measure the specific conductivity of each solution, starting from the lowest concentration.

-

-

Data Analysis:

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the conceptual workflows for CMC determination.

Caption: General workflow for the determination of the Critical Micelle Concentration (CMC).

Caption: Logical relationship in CMC determination by surface tensiometry.

Conclusion

References

- 1. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 2. CMC determination using isothermal titration calorimetry for five industrially significant non-ionic surfactants [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 6. usc.gal [usc.gal]

- 7. agilent.com [agilent.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

The Hydrophilic-Lipophilic Balance of Dimethicone PEG-7 Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethicone PEG-7 Phosphate (B84403) is a complex silicone-based surfactant increasingly utilized in cosmetic and pharmaceutical formulations for its emulsifying, cleansing, and conditioning properties. A critical parameter governing its functionality is the Hydrophilic-Lipophilic Balance (HLB), which dictates its behavior at interfaces and its suitability for specific applications. This technical guide provides an in-depth exploration of the HLB of Dimethicone PEG-7 Phosphate, addressing the inherent challenges in its determination due to its unique chemical structure. This document outlines theoretical approaches to estimating its HLB, details relevant experimental protocols for its empirical determination, and presents a comparative analysis with other common surfactants.

Introduction to this compound

This compound is a multifunctional ingredient that combines the properties of a silicone, a polyethylene (B3416737) glycol (PEG), and a phosphate group. This unique structure imparts both hydrophilic and lipophilic characteristics, making it an effective emulsifier and surfactant. The dimethicone backbone provides a hydrophobic character, contributing to the molecule's oil-solubility and conditioning effects. The PEG-7 chain, consisting of an average of seven ethylene (B1197577) oxide units, and the phosphate group introduce strong hydrophilic properties, enhancing water solubility and surface activity.

The applications of this compound are diverse, ranging from skincare and haircare products to potential applications in drug delivery systems. Its ability to form stable emulsions, cleanse effectively, and modify the sensory properties of formulations makes it a valuable tool for formulators. Understanding its HLB is paramount for optimizing its performance in these applications.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system, first proposed by Griffin, is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[1] The scale typically ranges from 0 to 20, where lower values indicate a more lipophilic (oil-soluble) nature and higher values signify a more hydrophilic (water-soluble) character. The HLB of a surfactant is a critical factor in determining its function in a formulation, as summarized in the table below.

Table 1: General Surfactant Function Based on HLB Value [1][2]

| HLB Range | Application |

| 1.5 - 3 | Anti-foaming agent |

| 3 - 6 | W/O (water-in-oil) emulsifier |

| 7 - 9 | Wetting and spreading agent |

| 8 - 16 | O/W (oil-in-water) emulsifier |

| 13 - 15 | Detergent |

| 15 - 18 | Solubilizer or hydrotrope |

Theoretical Estimation of the HLB of this compound

Limitations of Standard Calculation Methods

Traditional methods for calculating HLB, such as Griffin's and Davies' methods, were primarily developed for non-ionic surfactants and may not be directly applicable to this compound.

-

Griffin's Method: This method calculates the HLB based on the molecular weight of the hydrophilic portion of the molecule.[1][3] The formula is: HLB = 20 * (Mh / M) where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass. While applicable to the PEG portion, accurately defining the contribution of the phosphate group and the silicone backbone within this framework is challenging.

-

Davies' Method: This approach assigns specific group numbers to different chemical moieties within the surfactant molecule.[1] The HLB is calculated using the formula: HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers) A significant limitation here is the lack of a standardized and validated group number for the siloxane (-Si(CH₃)₂-O-) and the phosphate ester groups in the context of HLB calculation.

An Estimation Approach

Given the limitations, an estimation of the HLB can be made by considering the contributions of its constituent parts. The presence of the PEG-7 chain and the highly hydrophilic phosphate group suggests a relatively high HLB value, likely placing it in the range of O/W emulsifiers or detergents.

The following dot script illustrates the logical relationship for estimating the HLB of this compound:

Caption: Logical workflow for estimating the HLB of this compound.

Experimental Determination of HLB

Due to the inaccuracies of theoretical calculations for such a complex surfactant, experimental determination is the most reliable approach to ascertain the HLB of this compound.

Emulsion Stability Method

This classic method involves preparing a series of emulsions with a specific oil phase and blends of two emulsifiers with known HLB values, one high and one low. The stability of these emulsions is then observed. The HLB of the emulsifier blend that produces the most stable emulsion is considered the "Required HLB" of the oil phase, and by extension, the effective HLB of the surfactant being tested if it were used as the sole emulsifier.

Experimental Protocol:

-

Preparation of Emulsifier Blends: Prepare a series of blends of two non-ionic surfactants with known HLB values (e.g., Span 80, HLB = 4.3 and Tween 80, HLB = 15.0) to achieve a range of HLB values (e.g., from 6 to 14 in increments of 1).

-

Emulsion Formulation: For each HLB value, prepare an oil-in-water (O/W) emulsion with a fixed oil phase (e.g., 10% mineral oil), the emulsifier blend (e.g., 5%), and water (q.s. to 100%).

-

Homogenization: Subject each formulation to identical high-shear mixing to ensure uniform droplet size distribution.

-

Stability Assessment: Evaluate the stability of the emulsions over a set period (e.g., 24 hours, 7 days) at different temperatures (e.g., room temperature, 40°C). Stability can be assessed by observing creaming, coalescence, or phase separation.

-

Determination of Required HLB: The HLB of the emulsifier blend that results in the most stable emulsion is the required HLB for that oil phase.

-

Testing this compound: Prepare a similar emulsion using this compound as the sole emulsifier. The stability of this emulsion can be compared to the series of emulsions with known HLB blends to estimate its effective HLB.

The following diagram outlines the experimental workflow for the emulsion stability method:

Caption: Experimental workflow for the emulsion stability method.

Water Titration Method

The water titration method, also known as the "water number" method, is a simpler and faster technique to estimate the HLB of a surfactant.[4] It is based on the principle that the amount of water required to induce turbidity in a solution of the surfactant in a specific solvent system is related to its HLB.

Experimental Protocol:

-

Preparation of Surfactant Solution: Dissolve a known amount of this compound in a specific solvent or solvent blend (e.g., a mixture of a water-miscible and a water-immiscible solvent).

-

Titration: Titrate this solution with deionized water until a persistent turbidity is observed.

-

Determination of Water Number: The volume of water added is the "water number."

-

Calibration Curve: A calibration curve is typically created by measuring the water numbers of a series of standard surfactants with known HLB values.

-

HLB Determination: The HLB of the this compound can be determined by interpolating its water number on the calibration curve.

The following diagram illustrates the workflow for the water titration method:

Caption: Experimental workflow for the water titration method.

Comparative Data

While a specific HLB for this compound is not published, comparing it to other common surfactants can provide context for its likely properties.

Table 2: HLB Values of Common Cosmetic Emulsifiers [5][6]

| Emulsifier | Chemical Type | HLB Value |

| Sorbitan Oleate (Span 80) | Non-ionic | 4.3 |

| Glyceryl Stearate | Non-ionic | 3.8 |

| Cetearyl Alcohol | Non-ionic | ~15.5 |

| Polysorbate 80 (Tween 80) | Non-ionic | 15.0 |

| Polysorbate 20 (Tween 20) | Non-ionic | 16.7 |

| Sodium Lauryl Sulfate (SLS) | Anionic | ~40 |

Given the presence of the PEG-7 chain and the ionic phosphate group, the HLB of this compound is expected to be in the higher range, likely above 10, making it an effective O/W emulsifier and cleansing agent.

Conclusion

The Hydrophilic-Lipophilic Balance of this compound is a critical parameter for its effective use in cosmetic and pharmaceutical formulations. Due to its complex chemical structure, which includes a silicone backbone, a PEG chain, and a phosphate group, standard theoretical HLB calculation methods are not directly applicable and can be misleading. Therefore, experimental determination through methods such as emulsion stability studies and water titration is highly recommended to ascertain its effective HLB in a given system. Based on its structural components, a relatively high HLB value is anticipated, positioning it as a versatile O/W emulsifier and surfactant. A thorough understanding and empirical determination of its HLB will enable researchers and formulators to unlock the full potential of this multifunctional ingredient.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. HLB Values - Ele Corporation [elecorporation.com]

- 3. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Methodological & Application

Application Notes and Protocols for Dimethicone PEG-7 Phosphate as an Emulsifier for Oil-in-Water Nanoemulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethicone PEG-7 Phosphate (B84403) is a silicone-based surfactant known for its emulsifying, cleansing, and surfactant properties in cosmetic and pharmaceutical formulations.[1][2] As a synthetic polymer, it combines the properties of dimethicone with the hydrophilicity of polyethylene (B3416737) glycol (PEG), making it a candidate for stabilizing oil-in-water (O/W) emulsions.[1] These application notes provide a framework for utilizing Dimethicone PEG-7 Phosphate in the development of oil-in-water nanoemulsions, including generalized experimental protocols and characterization methods.

Physicochemical Properties and Functionality

This compound is a partial ester of phosphoric acid and a derivative of dimethicone containing an average of 7 moles of ethylene (B1197577) oxide.[3] Its structure, containing both a lipophilic silicone backbone and a hydrophilic PEG chain, allows it to reduce the interfacial tension between oil and water, thereby facilitating the formation of stable emulsions.[1]

Table 1: General Properties of this compound

| Property | Description | Reference |

| INCI Name | This compound | [2] |

| Chemical Class | Silicone, PEG/PPG, Ethoxylated compound, Glycol, Synthetic polymer | [1] |

| Primary Functions | Emulsifying, Surfactant, Cleansing Agent | [1][2] |

| Origin | Synthetic | [1] |

Experimental Protocols for Oil-in-Water Nanoemulsion Formulation

The following are generalized protocols for the preparation of oil-in-water nanoemulsions. The optimal method and parameters will depend on the specific oil phase, desired particle size, and available equipment.

Protocol 1: High-Pressure Homogenization (HPH) Method

High-pressure homogenization is a high-energy method that utilizes intense mechanical forces to reduce droplet size.

Materials and Equipment:

-

Oil Phase (e.g., pharmaceutical-grade oil, active pharmaceutical ingredient in an oil carrier)

-

Aqueous Phase (e.g., purified water, buffers, aqueous actives)

-

This compound

-

Co-surfactant/Co-solvent (optional, e.g., Propylene Glycol, Ethanol)

-

High-shear mixer (e.g., rotor-stator homogenizer)

-

High-pressure homogenizer

Procedure:

-

Phase Preparation:

-

Oil Phase: Thoroughly mix the oil-soluble components.

-

Aqueous Phase: Dissolve this compound and any other water-soluble components in the aqueous phase. Gentle heating may be required to ensure complete dissolution.

-

-

Coarse Emulsion Formation:

-

Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 3000-5000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer.

-

Typical operating pressures range from 500 to 2000 bar. The optimal pressure should be determined experimentally.

-

Multiple passes (typically 3-5) are often necessary to achieve a narrow and uniform particle size distribution.

-

Maintain a controlled temperature during homogenization, as excessive heat can affect stability.

-

-

Cooling and Storage:

-

Cool the resulting nanoemulsion to room temperature.

-

Store in appropriate containers, protected from light and extreme temperatures.

-

Protocol 2: Phase Inversion Temperature (PIT) Method

The PIT method is a low-energy technique that relies on the temperature-dependent solubility of non-ionic surfactants.

Materials and Equipment:

-

Oil Phase

-

Aqueous Phase

-

This compound

-

Magnetic stirrer with a hot plate

-

Thermometer

Procedure:

-

Component Mixing:

-

Combine the oil phase, aqueous phase, and this compound in a vessel.

-

-

Heating:

-

While stirring continuously, heat the mixture. As the temperature increases, the hydrophilic nature of the PEG chains in the emulsifier decreases.

-

The phase inversion temperature is the point at which the emulsion inverts from an O/W to a W/O emulsion. This is often accompanied by a sharp change in conductivity and viscosity.

-

-

Rapid Cooling:

-

Once the PIT is reached or slightly exceeded, rapidly cool the emulsion by placing the vessel in an ice bath while maintaining stirring.

-

This rapid cooling causes the emulsion to revert to an O/W nanoemulsion with very fine droplet sizes.

-

-

Storage:

-

Store the nanoemulsion in sealed containers at a controlled temperature.

-

Characterization of Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nanoemulsions.

Table 2: Key Characterization Techniques for Oil-in-Water Nanoemulsions

| Parameter | Method | Typical Instrumentation | Purpose |

| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Malvern Zetasizer, Brookhaven Instruments | To determine the average droplet size and the width of the size distribution. A PDI < 0.3 is generally desirable for nanoemulsions. |